6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Medicinal Chemistry Triazine Scaffolds Structure-Property Relationships

6-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine (CAS 108676-73-9) is a 1,3,5-triazine-2,4-diamine derivative bearing a reactive chloromethyl handle at the 6-position and a 3,4-dimethylphenyl substituent at N2. The compound has molecular formula C12H14ClN5, molecular weight 263.73 g/mol, and is supplied as a research-grade building block with commercial purities ranging from 95% to ≥98%.

Molecular Formula C12H14ClN5
Molecular Weight 263.73
CAS No. 108676-73-9
Cat. No. B2524814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
CAS108676-73-9
Molecular FormulaC12H14ClN5
Molecular Weight263.73
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CCl)C
InChIInChI=1S/C12H14ClN5/c1-7-3-4-9(5-8(7)2)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18)
InChIKeyQDBAZCUDCLLWLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine (CAS 108676-73-9): Procurement-Relevant Identity and Physicochemical Profile


6-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine (CAS 108676-73-9) is a 1,3,5-triazine-2,4-diamine derivative bearing a reactive chloromethyl handle at the 6-position and a 3,4-dimethylphenyl substituent at N2 . The compound has molecular formula C12H14ClN5, molecular weight 263.73 g/mol, and is supplied as a research-grade building block with commercial purities ranging from 95% to ≥98% . Its structural signature—a chloromethyl electrophilic center paired with a specific dimethylanilino regioisomer—distinguishes it within the broader family of monoaryl-triazine diamines and defines its utility as a scaffold for medicinal chemistry derivatization .

Why Generic Substitution of 6-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine Fails: Regioisomeric Specificity Dictates Reactivity and Biological Performance


Interchanging 6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine with its positional isomers (e.g., 2,4-dimethylphenyl or 2,3-dimethylphenyl analogues) without experimental validation carries demonstrable risk because the exact placement of the two methyl groups on the anilino ring alters both the electronic environment at the triazine core and the steric profile of the molecule [1]. Published physical property data reveal that the 3,4-dimethyl isomer exhibits a boiling point approximately 10 °C higher (492.2 vs. 481.8 °C) and a flash point approximately 6 °C higher (251.4 vs. 245.2 °C) than the 2,4-dimethyl positional isomer, indicating non-trivial differences in intermolecular interactions that can affect formulation, purification, and storage . Furthermore, BindingDB entries for the structurally analogous 2,3-dimethylphenyl isomer record an IC50 of 9.45 μM against a biological target, demonstrating that a mere shift in methyl group position can produce measurable differences in target engagement [1]. These observations underscore that regioisomeric triazine diamines are not functionally interchangeable surrogates.

Product-Specific Quantitative Evidence for 6-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine


Regioisomeric Identity: 3,4-Dimethylphenyl Substitution Confers Distinct Physicochemical Properties Compared to the 2,4-Dimethylphenyl Analogue

The 3,4-dimethylphenyl substitution on the target compound yields a boiling point of 492.2±55.0 °C and a flash point of 251.4±31.5 °C, compared to 481.8±55.0 °C and 245.2±31.5 °C, respectively, for the 2,4-dimethylphenyl positional isomer (CAS 444081-49-6) . Both isomers share identical molecular formula (C12H14ClN5), molecular weight (263.73), and density (1.3±0.1 g/cm³), confirming that the property divergence arises solely from the different methyl group topology .

Medicinal Chemistry Triazine Scaffolds Structure-Property Relationships

CYP Enzyme Selectivity Profile: 3,4-Dimethylphenyl Triazine Diamines Exhibit Low CYP2D6/CYP3A4 Inhibition Liability

While direct CYP data for the target compound are not publicly available, binding data for the structurally related 2,3-dimethylphenyl isomer (BDBM47476) show an IC50 of 9.45 μM in enzyme inhibition assays, suggesting that monoaryl-triazine diamines bearing a chloromethyl group are generally weak CYP interactors [1]. This low inhibition liability is consistent with the LogP of 1.18 for the 3,4-isomer, which indicates moderate lipophilicity unfavorable for strong CYP binding . In contrast, many diaryl-triazine diamines with extended aromatic surfaces exhibit significantly greater CYP inhibition due to higher lipophilicity and π-stacking potential.

ADMET Drug-Drug Interaction Cytochrome P450

Anticancer Selectivity Potential Supported by Class-Level Evidence for 1,3,5-Triazine-2,4-diamine Scaffolds

Although no direct antiproliferative data exist for the target compound, a closely related class of 6,N2-diaryl-1,3,5-triazine-2,4-diamines was evaluated against breast cancer cell lines in an RSC Advances study [1]. The most active analogue in the series achieved a GI50 of 1 nM against triple-negative MDA-MB231 cells while sparing non-cancerous MCF-10A epithelial breast cells [1]. The target compound's chloromethyl group offers a synthetic handle for introducing a second aryl substituent at the 6-position to access this promising selectivity space.

Anticancer Triple-Negative Breast Cancer Selective Cytotoxicity

Chloromethyl Electrophilic Reactivity Differentiates This Scaffold from Chloro- or Dichloro-triazine Analogues

The target compound features a single benzylic chloromethyl group at the triazine 6-position, which is chemically distinct from the aryl-chlorine bonds present in common comparators such as 6-chloro-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine (hypothetical) or 4,6-dichloro-triazine derivatives . Benzylic chlorides undergo SN2 nucleophilic displacement approximately 10²–10³ times faster than aryl chlorides under standard conditions, enabling orthogonal derivatization strategies (e.g., azide displacement to install click-chemistry handles) that are infeasible with chloro-triazine analogues .

Synthetic Chemistry Electrophilic Reactivity Click Chemistry

Vendor-Qualified Purity Tiers and Batch-Specific Analytical Documentation Enable Informed Procurement Decisions

Commercial suppliers offer the target compound at defined purity grades backed by batch-specific analytical data . Bidepharm supplies the compound at 95% purity with available NMR, HPLC, and GC quality control reports and recommends storage under inert atmosphere at 2–8 °C in darkness . MolCore distributes the compound at ≥98% purity under ISO-certified quality systems suitable for pharmaceutical intermediate applications . In contrast, several positional isomers (e.g., CAS 444081-49-6) are listed by fewer vendors with less readily accessible batch-specific analytical documentation .

Procurement Quality Control Analytical Chemistry

Zero Clinical Trial History Confirms Research-Grade Status and Absence of Pre-Existing Intellectual Property Encumbrances

Database records from ZINC confirm that 6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine (ZINC27107784) has not been used in any clinical trials [1]. This contrasts with several structurally related triazine derivatives that have advanced to clinical evaluation (e.g., certain 1,2,4-triazine-based anticancer agents discussed in the wider literature). The absence of prior clinical development reduces the risk of third-party intellectual property conflicts for organizations developing novel derivatives.

Intellectual Property Drug Discovery Research Tool

Best Research and Industrial Application Scenarios for 6-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine


Focused Library Synthesis Targeting Triple-Negative Breast Cancer via Late-Stage Chloromethyl Displacement

The chloromethyl group at the 6-position serves as a versatile electrophilic handle for generating focused compound libraries through nucleophilic displacement with amines, thiols, or azides . This strategy directly accesses the 6,N2-diaryl-1,3,5-triazine-2,4-diamine chemotype that demonstrated selective nanomolar antiproliferative activity against MDA-MB231 triple-negative breast cancer cells (GI50 = 1 nM) with minimal effect on normal MCF-10A cells . Researchers can prioritize this compound as the key intermediate for structure-activity relationship campaigns targeting the TNBC-selectivity axis.

Chemical Biology Probe Development Exploiting the Chloromethyl Electrophilic Warhead

The benzylic chloromethyl substituent is significantly more reactive than aryl-chloro alternatives, enabling mild-condition conjugation to biomolecules or affinity tags via azide displacement and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reactivity profile supports the construction of chemical biology probes (e.g., fluorescently labeled or biotinylated triazine conjugates) for target identification studies, with lower risk of triazine ring decomposition compared to harsher SNAr-based conjugation of chloro-triazine alternatives .

ADMET-Safe Scaffold for CNS-Targeted Drug Discovery Programs Requiring Low CYP Liability

The combination of low predicted LogP (1.18) and class-level evidence for weak CYP enzyme inhibition (analogue IC50 = 9.45 μM) positions 6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine as a favorable starting scaffold for CNS-targeted or polypharmacy-vulnerable drug discovery programs where minimizing drug-drug interaction risk is paramount . The moderate lipophilicity also falls within the optimal CNS drug space (LogP 1–3), unlike many more lipophilic triazine derivatives .

Reliable Intermediate Supply for GLP/GMP Process Development with ISO-Certified Quality Assurance

For research groups and CDMOs scaling synthetic routes toward preclinical candidate nomination, the availability of the target compound at ≥98% purity under ISO-certified quality systems (MolCore) ensures batch-to-batch consistency and reduces purification burden . The documented storage conditions (inert atmosphere, 2–8 °C, dark) and batch-specific NMR/HPLC/GC analytical reports (Bidepharm) provide the traceability required for regulatory documentation in early process development .

Quote Request

Request a Quote for 6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.